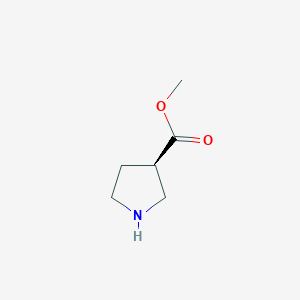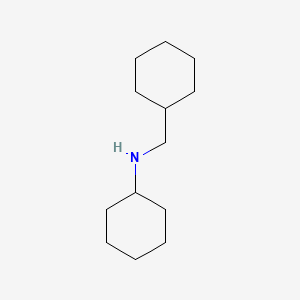
Diethyl (phthalimidomethyl)phosphonate
概述
描述
Diethyl (phthalimidomethyl)phosphonate is an organophosphorus compound with the molecular formula C13H16NO5P and a molecular weight of 297.24 g/mol . It is a white to off-white crystalline powder commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds . This compound is known for its role in the Horner-Wadsworth-Emmons reaction, which is a widely used method for the synthesis of alkenes .
作用机制
Target of Action
It is used as a reagent in several chemical reactions, including horner-wadsworth-emmons reactions .
Mode of Action
It is known to be used in the synthesis of macrocyclic phosphorous acid analogs as inhibitors of hcv-ns3 protease . It is also used in the preparation of dendrimer-based pH-responsive MRI contrast agents and as a Wittig carbonylating reagent .
Biochemical Pathways
Its use in the synthesis of macrocyclic phosphorous acid analogs suggests that it may play a role in the biochemical pathways related to hcv-ns3 protease inhibition .
Result of Action
Its use in the synthesis of various compounds suggests that it plays a crucial role in facilitating specific chemical reactions .
Action Environment
The action, efficacy, and stability of Diethyl (phthalimidomethyl)phosphonate can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool, dry place . It is also classified as Acute Tox. 3; H301, indicating that it is toxic if swallowed . Therefore, it should be handled with care, and appropriate safety measures should be taken during its use .
生化分析
Biochemical Properties
Diethyl (phthalimidomethyl)phosphonate plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of macrocyclic phosphorous acid analogs, which are inhibitors of HCV-NS3 protease . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a Wittig carbonylating reagent, enabling the formation of alkenes from aldehydes and ketones .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an enzyme inhibitor or activator, depending on the specific biochemical pathway it is involved in. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular functions. For instance, its use in the preparation of macrocyclic phosphorous acid analogs highlights its role in inhibiting HCV-NS3 protease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s role in the synthesis of phosphorous acid analogs and its interaction with metabolic enzymes highlight its importance in biochemical research. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they influence its availability and interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl (phthalimidomethyl)phosphonate can be synthesized through the reaction of phthalimide with diethyl phosphite in the presence of a base . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phthalimide} + \text{Diethyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .
化学反应分析
Types of Reactions: Diethyl (phthalimidomethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phthalimidomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can be hydrolyzed to produce phosphonic acid derivatives.
Common Reagents and Conditions:
Bases: Common bases used in reactions involving this compound include sodium hydride and potassium carbonate.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Alkenes: Through the Horner-Wadsworth-Emmons reaction, this compound can be used to synthesize alkenes.
Phosphonic Acid Derivatives: Hydrolysis of the compound yields phosphonic acid derivatives.
科学研究应用
Diethyl (phthalimidomethyl)phosphonate has a wide range of applications in scientific research:
相似化合物的比较
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Comparison: Diethyl (phthalimidomethyl)phosphonate is unique due to its phthalimidomethyl group, which imparts specific reactivity and stability. Compared to other similar compounds, it is particularly useful in the synthesis of macrocyclic phosphorous acid analogs and dendrimer-based MRI contrast agents. Its ability to participate in the Horner-Wadsworth-Emmons reaction also sets it apart from other phosphonate esters.
属性
IUPAC Name |
2-(diethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZMHUAHKBHJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365641 | |
| Record name | Diethyl (phthalimidomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-26-4 | |
| Record name | Diethyl (phthalimidomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diethyl (phthalimidomethyl)phosphonate interesting for coordination chemistry?
A1: this compound (L') exhibits interesting coordination behavior with metal halides. Research has shown its ability to form simple coordination complexes with Gallium(III) iodide and Indium(III) chloride. [] This suggests its potential as a ligand in various coordination complexes, potentially opening doors for applications in catalysis and material science.
Q2: How does the coordination behavior of this compound compare to its acidic form?
A2: While this compound (L') forms simple coordination complexes with Gallium(III) iodide and Indium(III) chloride, its acidic form, (phthalimidomethyl) phosphonate (LH2), exhibits different behavior. [] When reacted with Indium(III) perchlorate, LH2 forms a polymeric structure, . [] This difference in behavior highlights the significant role of the ester groups in influencing the coordination modes and resulting structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)




